1-BROMO-4-(1H,1H-PERFLUORO-2,2-DIMETHYLPENTYL)BENZENE 1-BROMO-4-(1H,1H-PERFLUORO-2,2-DIMETHYLPENTYL)BENZENE
Brand Name: Vulcanchem
CAS No.: 149068-60-0
VCID: VC0125766
InChI: InChI=1S/C13H6BrF13/c14-7-3-1-6(2-4-7)5-8(11(19,20)21,12(22,23)24)9(15,16)10(17,18)13(25,26)27/h1-4H,5H2
SMILES: C1=CC(=CC=C1CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)Br
Molecular Formula: C13H6BrF13
Molecular Weight: 489.07 g/mol

1-BROMO-4-(1H,1H-PERFLUORO-2,2-DIMETHYLPENTYL)BENZENE

CAS No.: 149068-60-0

Main Products

VCID: VC0125766

Molecular Formula: C13H6BrF13

Molecular Weight: 489.07 g/mol

1-BROMO-4-(1H,1H-PERFLUORO-2,2-DIMETHYLPENTYL)BENZENE - 149068-60-0

CAS No. 149068-60-0
Product Name 1-BROMO-4-(1H,1H-PERFLUORO-2,2-DIMETHYLPENTYL)BENZENE
Molecular Formula C13H6BrF13
Molecular Weight 489.07 g/mol
IUPAC Name 1-bromo-4-[3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzene
Standard InChI InChI=1S/C13H6BrF13/c14-7-3-1-6(2-4-7)5-8(11(19,20)21,12(22,23)24)9(15,16)10(17,18)13(25,26)27/h1-4H,5H2
Standard InChIKey XNXSDDUAQKULBW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)Br
Canonical SMILES C1=CC(=CC=C1CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)Br
Synonyms 1-BROMO-4-(1H,1H-PERFLUORO-2,2-DIMETHYLPENTYL)BENZENE
PubChem Compound 10719829
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator